molecular formula C8H16O B13615245 5,5-Dimethylhex-2-en-1-ol

5,5-Dimethylhex-2-en-1-ol

Cat. No.: B13615245
M. Wt: 128.21 g/mol
InChI Key: LPVKDQZJUITFCN-SNAWJCMRSA-N
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Description

5,5-Dimethylhex-2-en-1-ol (CAS: 123771-63-1) is an unsaturated aliphatic alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.212 g/mol. Its structure features a hydroxyl group at position 1, a double bond at position 2, and two methyl branches at position 5 of the hexene chain . While detailed experimental data on boiling/melting points are unavailable in the provided evidence, its linear structure and allylic alcohol moiety imply reactivity typical of alkenols, such as participation in oxidation, esterification, and electrophilic addition reactions.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(E)-5,5-dimethylhex-2-en-1-ol

InChI

InChI=1S/C8H16O/c1-8(2,3)6-4-5-7-9/h4-5,9H,6-7H2,1-3H3/b5-4+

InChI Key

LPVKDQZJUITFCN-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)C/C=C/CO

Canonical SMILES

CC(C)(C)CC=CCO

Origin of Product

United States

Preparation Methods

Copper(II) Triflate–Bisphosphine Complex Catalyzed Olefin Migration and Prins Cyclization

A significant advancement in the preparation of 5,5-Dimethylhex-2-en-1-ol derivatives has been achieved through copper(II) triflate–bisphosphine complex catalysis. This method allows olefin migration followed by Prins cyclization, producing substituted tetrahydropyrans with high yields and excellent diastereoselectivities at relatively mild temperatures (room temperature to 40 °C).

Key findings include:

  • Use of 5-methylhex-5-en-1-ol as a substrate with various aldehydes in the presence of copper(II) triflate and bisphosphine ligands results in high yields of cyclized products.
  • Ligands such as 1,2-bis(diphenylphosphino)ethylene (L1), 1,2-bis(diphenylphosphino)benzene (L2), and 1-(diphenylphosphino)-2-[(diphenylphosphino)methyl]benzene (L3) significantly influence reaction efficiency and selectivity.
  • Electron-poor aromatic aldehydes generally afford better yields and diastereoselectivities than electron-rich ones.
  • The reaction mechanism likely involves carbocation intermediates, as supported by mechanistic studies.

Table 1: Representative Yields and Diastereoselectivities for Cyclization Reactions

Entry Aldehyde Product Ligand Yield (%) Diastereomeric Ratio (dr)
1 Benzaldehyde (Ph) trans-3 L1 92 >20:1
2 4-Nitrobenzaldehyde trans-7 L1 80 >20:1
3 4-Methoxybenzaldehyde trans-11 L3 69 >20:1
4 piperonal trans-39 L3 46 Not specified
5 trans-Cinnamaldehyde trans-40 L3 74 >20:1

Note: Ligand L3 enables reactions at room temperature with improved yields for electron-rich aldehydes compared to L1 and L2.

Platinum(II) Chloride and Silver(I) Triflate Catalyzed Cyclization

Earlier methods employed a combination of platinum(II) chloride and silver(I) triflate catalysts at elevated temperatures (around 100 °C) to promote cyclization of alkenols with aldehydes. This method yielded 2,3-disubstituted tetrahydropyrans with moderate to good yields but had limitations including higher reaction temperatures and narrower substrate scope.

Table 2: Yields and Diastereoselectivities with Platinum(II)/Silver(I) Catalysis

Entry Aldehyde Product Yield (%) Diastereomeric Ratio (dr)
1 Benzaldehyde (Ph) trans-3 77 9:1
2 4-Fluorobenzaldehyde trans-5 75 4.4:1
3 4-Nitrobenzaldehyde trans-7 77 11:1
4 Octanal trans-13 65 >20:1
5 Cyclohexanecarbaldehyde trans-15 59 >20:1

Mechanistic Insights and Reaction Optimization

  • The olefin migration step is catalyzed by transition metals, facilitating the shift of the double bond to a more reactive position for cyclization.
  • The Prins cyclization proceeds via carbocation intermediates, allowing for stereoselective ring closure.
  • Ligand design plays a critical role in modulating the reactivity and selectivity of the copper(II) triflate catalyst system.
  • The copper(II) triflate–bisphosphine complex system allows for lower reaction temperatures and broader substrate scope compared to platinum-based systems.

Summary of Research Outcomes

The copper(II) triflate–bisphosphine complex catalyzed olefin migration and Prins cyclization represents the most effective and versatile method for synthesizing this compound derivatives and related tetrahydropyrans. This method achieves:

  • High yields (up to 92%)
  • Excellent diastereoselectivities (often >20:1)
  • Mild reaction conditions (room temperature to 40 °C)
  • Compatibility with a wide range of aldehydes, including electron-poor and electron-rich aromatic and aliphatic types

Earlier platinum-based methods require higher temperatures and provide narrower substrate compatibility.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylhex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond can be reduced to form 5,5-dimethylhexan-1-ol.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed

    Oxidation: 5,5-Dimethylhex-2-en-1-one or 5,5-dimethylhex-2-enal.

    Reduction: 5,5-Dimethylhexan-1-ol.

    Substitution: 5,5-Dimethylhex-2-en-1-chloride or 5,5-dimethylhex-2-en-1-bromide.

Scientific Research Applications

5,5-Dimethylhex-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethylhex-2-en-1-ol involves its interaction with various molecular targets:

    Enzymatic Interactions: It can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Pathways Involved: The compound can influence pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

5,5-Dimethylcyclohex-2-en-1-ol

Molecular Formula: C₈H₁₄O (vs. C₈H₁₆O for the target compound) . Structural Differences: This compound is cyclic, with a cyclohexene ring substituted by hydroxyl and dimethyl groups. The ring introduces rigidity, reducing conformational flexibility compared to the linear hexenol. Implications:

  • Reactivity : The conjugated double bond in the ring may undergo Diels-Alder reactions more readily than the isolated double bond in 5,5-dimethylhex-2-en-1-ol.
  • Physical Properties : Cyclic structures generally exhibit higher boiling points due to stronger van der Waals interactions.
  • Stereochemistry: The cyclohexenol’s chair conformations could influence stereoselective reactions, unlike the linear compound’s planar geometry .

5,5-Dichlorohexan-1-ol

Molecular Formula : C₆H₁₂Cl₂O (synthesized via hydrazone formation and copper(II) chloride oxidation) .
Structural Differences : Chlorine atoms replace the double bond and methyl groups, resulting in a saturated, halogenated alcohol.
Implications :

  • Polarity : The electronegative chlorine atoms increase polarity, enhancing solubility in polar solvents.
  • Reactivity : Susceptible to nucleophilic substitution at the Cl sites, unlike the double bond-mediated reactivity of the target compound.
  • Synthesis: Requires hydrazine and copper(II) chloride, contrasting with the simpler synthesis of alkenols via dehydration or allylic oxidation .

2-(2,5-Dimethoxy-4-methylphenyl)-6-methylhept-5-en-2-ol

Molecular Formula : C₁₇H₂₆O₃ .
Structural Differences : Aromatic methoxy and methyl groups differentiate this compound, along with a longer heptene chain.
Implications :

  • Spectroscopy : The aromatic protons (δ 6.71–6.83 ppm in ^1H-NMR) and methoxy groups (δ 3.80–3.82 ppm) create distinct spectral features absent in the target compound .
  • Biological Activity: The phenolic structure may confer antioxidant or pharmacological properties, unlike the purely aliphatic target molecule.

(1R,2S)-5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol

Molecular Formula : C₁₁H₂₀O .
Structural Differences : A bicyclic framework with a propene substituent introduces steric hindrance and stereochemical complexity.
Implications :

  • Chirality : The (1R,2S) configuration could lead to enantioselective interactions in catalysis or drug design.
  • Applications: Potential use in fragrances or terpene-derived syntheses due to its branched isoprenoid-like structure .

5,5-Dimethylheptanoic Acid

Molecular Formula : C₉H₁₆O₂ .
Structural Differences : A carboxylic acid replaces the alcohol group, and the chain is elongated to heptane.
Implications :

  • Acidity : The carboxylic acid (pKa ~5) is significantly more acidic than the alcohol (pKa ~15–18).
  • Applications : Likely used in esterification or as a surfactant precursor, contrasting with the alcohol’s role in oxidation or polymer synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features LogP PSA (Ų)
This compound C₈H₁₆O 128.21 Linear alkenol, allylic alcohol 1.97 20.23
5,5-Dimethylcyclohex-2-en-1-ol C₈H₁₄O 126.20 Cyclic, conjugated double bond ~2.1* 20.23
5,5-Dichlorohexan-1-ol C₆H₁₂Cl₂O 183.06 Halogenated, saturated ~2.5* 20.23
2-(2,5-Dimethoxyphenyl)heptenol C₁₇H₂₆O₃ 278.39 Aromatic, methoxy groups 2.98† 38.83

*Estimated based on structural analogs. †Calculated using ChemDraw.

Q & A

Basic: What are the common synthetic routes for 5,5-Dimethylhex-2-en-1-ol, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via allylic oxidation or selective reduction of precursor alkenes. For example:

  • Oxidation using KMnO₄ under acidic conditions may yield aldehydes/ketones, but overoxidation must be controlled via temperature modulation (e.g., 0–5°C) .
  • Reduction with H₂/Pd requires careful pressure regulation to avoid hydrogenation of the double bond.
    Key factors include solvent polarity (e.g., THF vs. ethanol), stoichiometric ratios, and catalyst loading. For regioselective outcomes, steric hindrance from the 5,5-dimethyl group must be considered during nucleophilic attack .

Advanced: How can regioselectivity challenges in the synthesis of this compound derivatives be addressed?

Answer:
Regioselectivity in substitution reactions (e.g., alkyl halide formation via SOCl₂) is influenced by steric and electronic effects. Computational tools like DFT calculations predict transition-state geometries, guiding reagent choice. For instance:

  • Bulkier electrophiles favor attack at less hindered sites.
  • Solvent effects (e.g., polar aprotic solvents) stabilize charged intermediates, altering selectivity.
    Experimental validation via GC-MS and ¹H NMR is critical to confirm product distribution .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • ¹H NMR : The vinylic proton (δ 5.2–5.8 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad) confirm the alkene and alcohol groups. Coupling constants (J = 6–10 Hz) distinguish cis/trans isomerism .
  • IR Spectroscopy : Stretching frequencies for -OH (~3300 cm⁻¹) and C=C (~1640 cm⁻¹) validate functional groups.
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of H₂O or methyl groups) aid structural elucidation .

Advanced: How can stereochemical ambiguities in this compound be resolved?

Answer:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose derivatives) separates enantiomers.
  • NOESY NMR : Correlates spatial proximity of protons to determine E/Z configurations.
  • X-ray Crystallography : Provides definitive stereochemical assignment but requires high-purity crystals .

Basic: What biochemical applications does this compound have in enzyme studies?

Answer:
The compound’s hydroxyl and alkene groups enable interactions with oxidoreductases and hydrolases . For example:

  • Enzyme inhibition assays : Competitive binding studies using UV-Vis spectroscopy track activity changes.
  • Substrate analog : Mimics natural substrates in metabolic pathways (e.g., terpene biosynthesis) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial research?

Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., -Cl) at the alkene to enhance membrane permeability.
  • Molecular docking : Simulate binding to microbial targets (e.g., E. coli FabI enzyme) to prioritize synthetic targets.
  • In vitro assays : Compare MIC (Minimum Inhibitory Concentration) values across derivatives to correlate structure with potency .

Basic: How does this compound interact with environmental surfaces in laboratory settings?

Answer:
The compound’s hydrophobicity leads to adsorption on glass or polymer surfaces , altering reaction kinetics. Use Teflon-coated vessels to minimize losses. Surface interactions can be quantified via HPLC analysis of residual concentrations .

Advanced: What advanced techniques quantify this compound’s adsorption dynamics on indoor surfaces?

Answer:

  • Microspectroscopic Imaging : Combines Raman spectroscopy and AFM to map adsorption at nanoscale resolution.
  • Kinetic Modeling : Fit time-resolved adsorption data to Langmuir isotherms, accounting for temperature and humidity effects .

Basic: How should researchers address contradictory data in toxicity studies of this compound?

Answer:

  • Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C).
  • Control for impurities : Use HPLC-purity >99% to exclude confounding effects.
  • Cross-validate assays : Compare in vitro (e.g., cell viability) and in silico (e.g., QSAR) results .

Advanced: What methodological frameworks resolve discrepancies in receptor-binding studies of this compound?

Answer:

  • Meta-analysis : Aggregate data from heterologous expression systems (e.g., Drosophila vs. human receptors) to identify consensus binding motifs.
  • Hybrid Modeling : Combine computational (e.g., molecular dynamics) and experimental (e.g., SPR binding kinetics) data to refine affinity predictions .

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